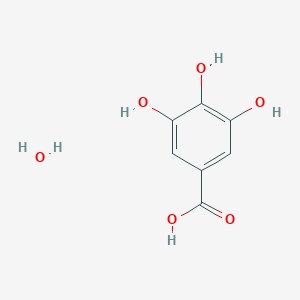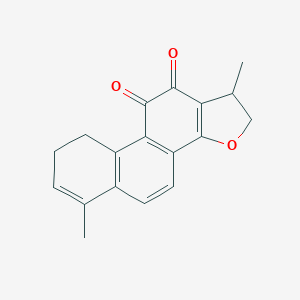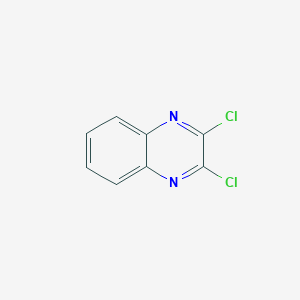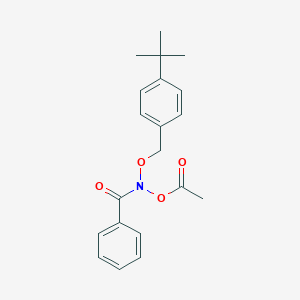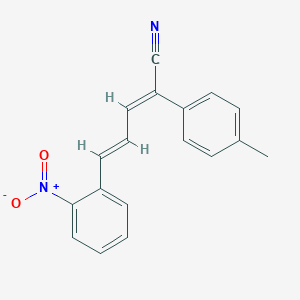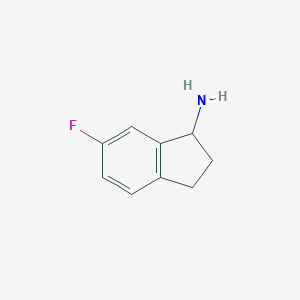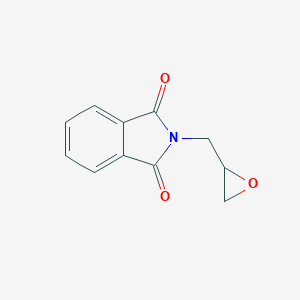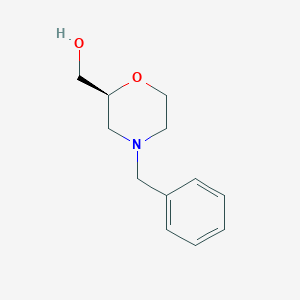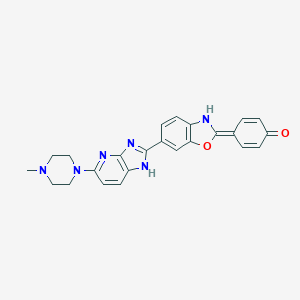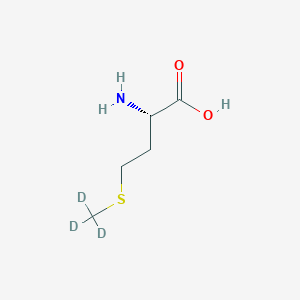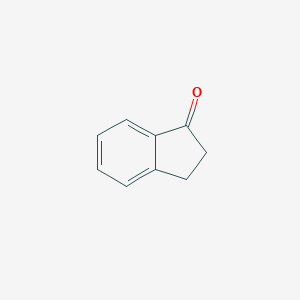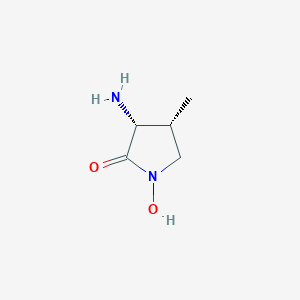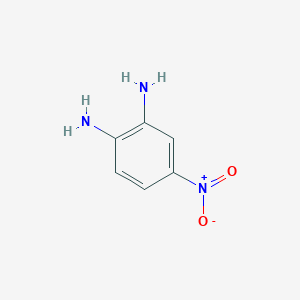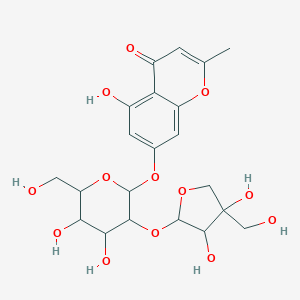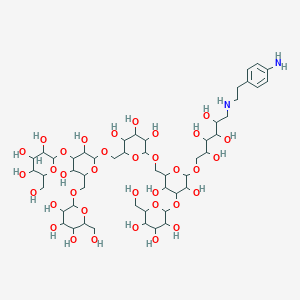
1-Apeahg
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Apeahg is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and medicine. This compound is known to have unique biochemical and physiological effects that make it a valuable tool for studying various biological processes.
Mécanisme D'action
1-Apeahg works by binding to the active site of acetylcholinesterase, preventing it from breaking down acetylcholine. This results in an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Effets Biochimiques Et Physiologiques
1-Apeahg has been shown to have several biochemical and physiological effects. It can improve cognitive function, enhance memory, and increase the levels of acetylcholine in the brain. Additionally, it has been shown to have antioxidant properties, which can protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Apeahg in lab experiments is its ability to improve cognitive function and enhance memory. This makes it a valuable tool for studying various biological processes that are related to these functions. However, one limitation of using 1-Apeahg is that it can be toxic at high doses, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-Apeahg. One area of research could focus on its potential applications in the treatment of Alzheimer's disease. Another area of research could focus on developing new derivatives of 1-Apeahg that have improved potency and fewer side effects. Additionally, research could focus on studying the effects of 1-Apeahg on other biological processes, such as inflammation and oxidative stress.
Conclusion
1-Apeahg is a chemical compound that has many potential applications in scientific research and medicine. Its ability to improve cognitive function and enhance memory makes it a valuable tool for studying various biological processes. While there are some limitations to its use in lab experiments, there are many future directions for research on this compound that could lead to new discoveries and potential treatments for various diseases.
Méthodes De Synthèse
1-Apeahg is synthesized using a multistep process that involves the reaction of various chemical compounds. The process starts with the reaction of 2,5-dimethoxybenzaldehyde with 2,4-dinitrophenylhydrazine to form an intermediate compound. This intermediate compound is then reacted with sodium borohydride to yield the final product, 1-Apeahg.
Applications De Recherche Scientifique
1-Apeahg has been used extensively in scientific research to study various biological processes. It is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, 1-Apeahg can increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Propriétés
Numéro CAS |
144210-46-8 |
|---|---|
Nom du produit |
1-Apeahg |
Formule moléculaire |
C50H84N2O35 |
Poids moléculaire |
1273.2 g/mol |
Nom IUPAC |
1-[2-(4-aminophenyl)ethylamino]-6-[6-[[6-[[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxymethyl]-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyhexane-2,3,4,5-tetrol |
InChI |
InChI=1S/C50H84N2O35/c51-16-3-1-15(2-4-16)5-6-52-7-17(56)25(58)26(59)18(57)11-76-47-41(74)43(86-49-39(72)34(67)28(61)20(9-54)81-49)31(64)23(84-47)14-78-46-38(71)36(69)30(63)22(83-46)12-79-48-42(75)44(87-50-40(73)35(68)29(62)21(10-55)82-50)32(65)24(85-48)13-77-45-37(70)33(66)27(60)19(8-53)80-45/h1-4,17-50,52-75H,5-14,51H2 |
Clé InChI |
OPOFEFXDLVVYIN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCNCC(C(C(C(COC2C(C(C(C(O2)COC3C(C(C(C(O3)COC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)N |
SMILES canonique |
C1=CC(=CC=C1CCNCC(C(C(C(COC2C(C(C(C(O2)COC3C(C(C(C(O3)COC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)N |
Synonymes |
1-(2-(4-aminophenyl)ethyl)amino-1-(hexaglucosyl)deoxyglucitol 1-APEAHG |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



